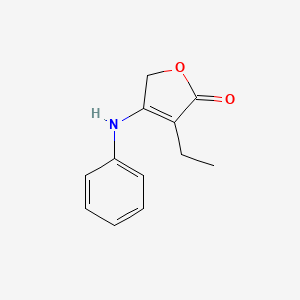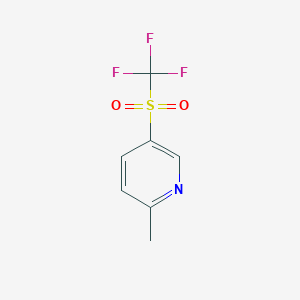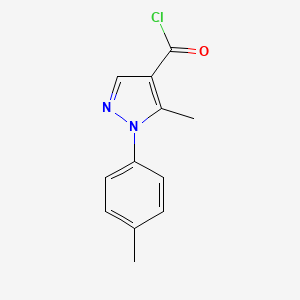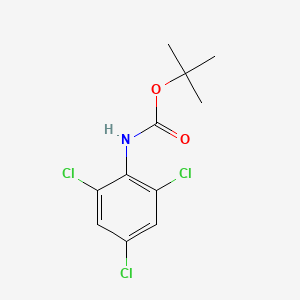
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective substitution reactions. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The starting material, a tetrahydropyran derivative, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Allylation: The protected intermediate is then subjected to allylation using allyl bromide and a suitable base, such as potassium carbonate, to introduce the allyloxy group.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-(methoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-6-(ethoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-6-(propoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
Uniqueness
The uniqueness of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate lies in its specific combination of allyloxy and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C31H34O7 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H34O7/c1-3-19-34-31-29(37-22-25-17-11-6-12-18-25)27(36-21-24-15-9-5-10-16-24)26(28(38-31)30(32)33-2)35-20-23-13-7-4-8-14-23/h3-18,26-29,31H,1,19-22H2,2H3/t26-,27-,28-,29+,31+/m0/s1 |
Clave InChI |
PSXNNYHMFCEJTQ-WCDZDMCASA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)



![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)


![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)

![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)

![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
